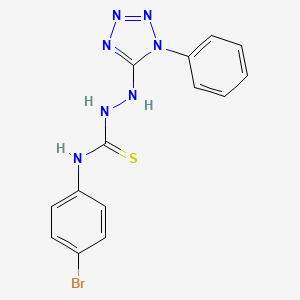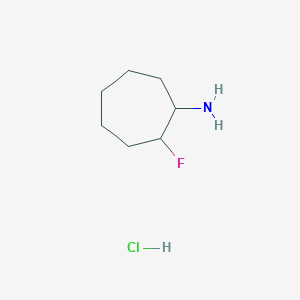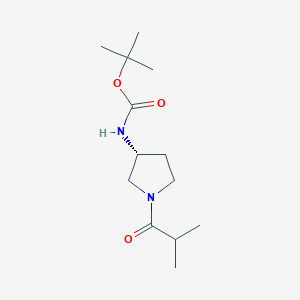
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one, also known as BMDP, is a chemical compound that belongs to the class of pyrimidinones. It is a synthetic derivative of pyrimidine and has been extensively studied for its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is not fully understood. However, it has been suggested that 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may act as a modulator of the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the central nervous system. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is its potential as a lead compound for the development of new drugs with anticonvulsant, anxiolytic, and neuroprotective properties. However, there are also some limitations to its use in lab experiments. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one. One area of interest is the development of new derivatives of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one with improved pharmacological properties. Another area of interest is the investigation of the potential role of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to establish the long-term safety and efficacy of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in humans.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves the reaction of 5-bromo-2-chloromethyl-3,4-dihydropyrimidin-4-one with methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one as a white crystalline solid.
Applications De Recherche Scientifique
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQVTDNTWVZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

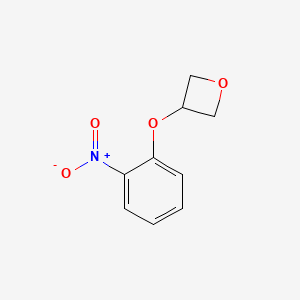
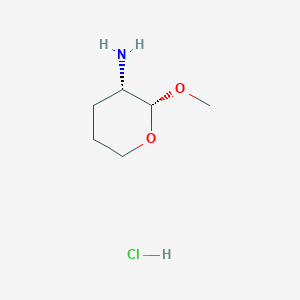
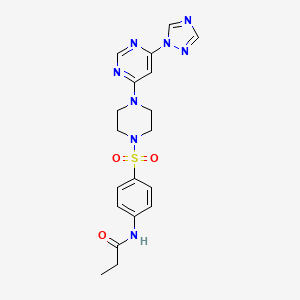
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)
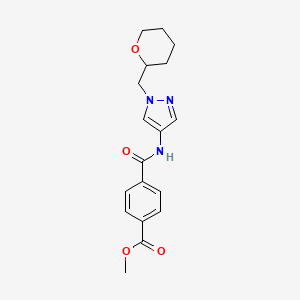
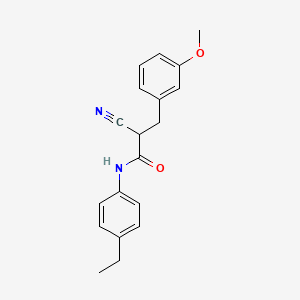
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
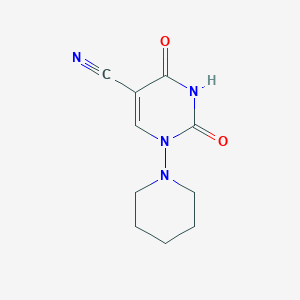
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)
